6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one 6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 941883-24-5
VCID: VC7574611
InChI: InChI=1S/C18H15FN2O/c1-13-4-2-3-5-15(13)12-21-18(22)11-10-17(20-21)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3
SMILES: CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Molecular Formula: C18H15FN2O
Molecular Weight: 294.329

6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one

CAS No.: 941883-24-5

Cat. No.: VC7574611

Molecular Formula: C18H15FN2O

Molecular Weight: 294.329

* For research use only. Not for human or veterinary use.

6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one - 941883-24-5

Specification

CAS No. 941883-24-5
Molecular Formula C18H15FN2O
Molecular Weight 294.329
IUPAC Name 6-(4-fluorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
Standard InChI InChI=1S/C18H15FN2O/c1-13-4-2-3-5-15(13)12-21-18(22)11-10-17(20-21)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3
Standard InChI Key PZWPFGWCVIWKIQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Introduction

Structural and Molecular Characteristics

The molecular structure of 6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one (C₁₉H₁₇FN₂O) features a pyridazinone core—a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3. Substituents at positions 2 and 6 introduce steric and electronic modifications that influence its reactivity and interactions. The 4-fluorophenyl group at position 6 contributes electronegativity and potential hydrogen-bonding capabilities, while the 2-methylbenzyl moiety at position 2 enhances lipophilicity and steric bulk .

Molecular Descriptors

Key molecular properties derived from computational models include:

PropertyValue
Molecular Weight308.35 g/mol
Topological Polar Surface Area~32.7 Ų
Heavy Atom Count23
Complexity458
logP (Octanol-Water)~3.2 (estimated)

These descriptors suggest moderate solubility in organic solvents and limited aqueous solubility, typical of fluorinated aromatic compounds .

Synthetic Pathways and Optimization

The synthesis of pyridazinone derivatives generally involves cyclocondensation reactions of keto acids with hydrazine hydrate, followed by functionalization at specific positions. For 6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one, a plausible route is outlined below:

Formation of the Pyridazinone Core

  • Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic Acid:
    A Friedel-Crafts acylation of fluorobenzene with succinic anhydride in the presence of AlCl₃ yields the keto acid precursor. This step mirrors methodologies reported for analogous compounds, achieving yields of ~78% .

    Fluorobenzene + Succinic AnhydrideAlCl34-(4-Fluorophenyl)-4-oxobutanoic Acid\text{Fluorobenzene + Succinic Anhydride} \xrightarrow{\text{AlCl}_3} \text{4-(4-Fluorophenyl)-4-oxobutanoic Acid}
  • Cyclization with Hydrazine Hydrate:
    Refluxing the keto acid with hydrazine hydrate in ethanol induces cyclization to form 6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone. This intermediate is subsequently oxidized to the aromatic pyridazinone system .

Spectroscopic Characterization

While experimental spectra for 6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one are unavailable, data from analogous compounds allow for reasoned predictions:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons (pyridazinone core): δ 7.2–8.1 ppm (multiplet).

    • Fluorophenyl protons: δ 7.0–7.4 ppm (doublet of doublets, J = 8.5 Hz).

    • 2-Methylbenzyl group: δ 2.4 ppm (singlet, CH₃), δ 4.8 ppm (singlet, CH₂).

  • ¹³C NMR:

    • Carbonyl (C=O): δ 165–170 ppm.

    • Fluorinated aromatic carbons: δ 115–162 ppm (JCF ≈ 245 Hz) .

Infrared (IR) Spectroscopy

  • Strong absorption at ~1680 cm⁻¹ (C=O stretch).

  • C-F vibration at ~1220 cm⁻¹.

  • Aromatic C-H stretches at ~3050 cm⁻¹ .

Crystallographic and Computational Insights

Although no crystal structure exists for the target compound, related pyridazinones crystallize in monoclinic systems with P2₁/ c symmetry. For example, (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits unit cell parameters a = 7.2944 Å, b = 12.2032 Å, c = 18.1070 Å, and β = 95.807° . Density functional theory (DFT) simulations could further predict bond lengths, angles, and electrostatic potential surfaces for 6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one, aiding in drug design.

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